Capecitabine-d11
Description
Evolution of Stable Isotope Labeling in Drug Development Sciences
The application of stable isotopes in biological research traces back to the 1930s, with early studies utilizing ¹⁵N to investigate nitrogen metabolism. numberanalytics.com Since then, advancements in analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly expanded the capabilities and applications of stable isotope labeling. numberanalytics.com These techniques allow researchers to detect and quantify labeled molecules with high precision and sensitivity. numberanalytics.com
In drug development, stable isotope labeling is crucial for tracking the metabolic pathways of new drugs and understanding their pharmacokinetics. adesisinc.com This involves studying how drugs are absorbed, distributed, metabolized, and excreted (ADME) within biological systems. smolecule.commetsol.com By incorporating stable isotopes into drug molecules, scientists can trace their journey through the body, identify metabolites, and quantify their concentrations over time. metsol.com This information is vital for assessing drug efficacy and safety, and for optimizing dosing regimens. adesisinc.commetsol.com The integration of flow chemistry has further enhanced the safety, scalability, and efficiency of synthesizing labeled compounds, leading to higher yields and purer products. adesisinc.com
Significance of Deuterium (B1214612) Substitution in Chemical Biology and Pharmacological Research
Deuterium substitution involves replacing hydrogen atoms at specific positions within a molecule with deuterium atoms. nih.gov This seemingly subtle change can have significant effects on the compound's behavior due to the kinetic isotope effect (KIE). wikipedia.orgassumption.edugabarx.com The carbon-deuterium (C-D) bond is slightly stronger and more resistant to cleavage compared to the carbon-hydrogen (C-H) bond. gabarx.comnih.govhumanjournals.com This difference in bond strength can slow down metabolic reactions that involve the breaking of C-H bonds, particularly those catalyzed by enzymes like cytochrome P450 (CYP450). assumption.eduhumanjournals.combioscientia.dedovepress.com
The primary significance of deuterium substitution in pharmacology lies in its potential to alter drug metabolism and pharmacokinetics. nih.govwikipedia.orgnih.govresearchgate.net By strategically placing deuterium atoms, researchers can decrease the rate of metabolism at specific sites, potentially leading to reduced clearance, prolonged half-life, and increased systemic exposure of the parent drug. nih.govdovepress.com This can result in less frequent dosing, improved efficacy, and potentially reduced toxicity by limiting the formation of undesirable metabolites. nih.govnih.govdovepress.com
Deuterium labeling also plays a vital role as a tool in mechanistic studies and analytical chemistry. wikipedia.orghumanjournals.comsimsonpharma.com Deuterated compounds are widely used as internal standards in quantitative analysis techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). smolecule.comveeprho.comcaymanchem.com Their distinct mass-to-charge ratio allows for accurate quantification of the non-deuterated analog in complex biological matrices. smolecule.comveeprho.com Furthermore, deuterium labeling can aid in elucidating reaction mechanisms and tracking metabolic pathways. humanjournals.comsimsonpharma.com
Contextualizing Capecitabine-d11 within Deuterated Compound Methodologies
This compound is a deuterium-labeled analog of the widely used anticancer prodrug capecitabine (B1668275). smolecule.comveeprho.comcaymanchem.commedchemexpress.com Capecitabine itself is an oral prodrug that is converted through a series of enzymatic steps, primarily in tumor tissues, to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). smolecule.commedchemexpress.comwikipedia.orgmims.comresearchgate.net This activation pathway involves enzymes such as carboxylesterase, cytidine (B196190) deaminase, and thymidine (B127349) phosphorylase. smolecule.commedchemexpress.comresearchgate.net
This compound incorporates eleven deuterium atoms into its structure. caymanchem.com This specific deuteration makes this compound particularly valuable in research applications, especially in pharmacokinetic and metabolic studies of capecitabine. smolecule.comveeprho.com By using this compound as an internal standard in conjunction with mass spectrometry, researchers can accurately quantify the levels of capecitabine and its various metabolites in biological samples. smolecule.comveeprho.comcaymanchem.com This allows for precise investigation of the drug's ADME profile and a deeper understanding of how deuteration might influence its metabolic fate compared to the non-deuterated form. smolecule.com
Research applications of this compound include:
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion of capecitabine. smolecule.com
Metabolic pathway studies: Elucidating the specific enzymatic steps and pathways involved in the conversion of capecitabine to 5-FU by tracking the deuterium atoms. smolecule.com
Drug interaction studies: Assessing the impact of other medications on the metabolism and pharmacokinetics of capecitabine. smolecule.com
The use of this compound exemplifies how stable isotope labeling, specifically deuterium substitution, serves as a critical tool in contemporary pharmaceutical research to gain detailed insights into drug behavior and metabolism.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-JXDRLYBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C(C([C@H](O2)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Characterization of Capecitabine D11
Strategies for Deuterium (B1214612) Incorporation in Capecitabine (B1668275) Synthesis
The synthesis of Capecitabine involves the construction of the nucleoside structure and the subsequent introduction of the pentyloxycarbonyl group. The specific labeling of the pentyl chain in Capecitabine-d11 necessitates the incorporation of deuterium atoms during the synthetic process, primarily through precursor-based methods.
Regioselective Deuteration Approaches
While the synthesis of this compound primarily relies on incorporating a pre-deuterated building block, regioselective deuteration approaches are general strategies used in the synthesis of other labeled compounds. These methods aim to introduce deuterium at specific positions within a molecule through controlled hydrogen-deuterium exchange reactions. Techniques such as metal-catalyzed hydrogen isotope exchange (HIE) using catalysts like palladium, iridium, rhodium, ruthenium, cobalt, and nickel in the presence of a deuterium source like D2O have been explored for labeling various organic frameworks, including arenes and nucleosides. lgcstandards.cominnovareacademics.inresearchgate.netgoogle.com For nucleosides, Pd/C catalysis with D2O under a hydrogen atmosphere has been shown to achieve H-D exchange at specific positions on the nucleobase. researchgate.net However, applying such methods directly to the complex Capecitabine structure to achieve the specific d11 labeling on the pentyl chain would be challenging and less efficient compared to using a pre-labeled precursor. Regioselective methods would be more relevant if deuterium were to be incorporated at specific, non-exchangeable positions on the cytosine or ribose moieties of Capecitabine.
Precursor-Based Deuteration Methods
The most practical and common strategy for synthesizing this compound with deuterium specifically on the pentyl group is through the use of a deuterated precursor containing the fully labeled pentyl chain. The synthesis of unlabeled Capecitabine typically involves the formation of the N4-(pentyloxycarbonyl)cytidine moiety. One reported route involves reacting 5-fluorocytosine (B48100) with n-amyl chloroformate (pentyl chloroformate) to introduce the pentyloxycarbonyl group. google.comgoogle.com Another approach involves coupling a protected cytosine-ribose intermediate with n-amyl chloroformate. google.com
For this compound, this step is adapted by utilizing n-pentyl-d11 chloroformate or a similarly deuterated pentyl derivative (such as pentyl-d11 alcohol, which can be converted to the chloroformate) as a key building block. N-pentyl-d11 chloroformate, where all eleven hydrogen atoms on the pentyl chain are replaced by deuterium, is commercially available , making it a suitable precursor for the synthesis of this compound. By incorporating this fully deuterated pentyl moiety during the formation of the carbamate (B1207046) linkage, the desired d11 labeling pattern in this compound is achieved.
A generalized synthetic scheme for this compound based on precursor deuteration would involve:
Synthesis or acquisition of a suitably protected 5'-deoxy-5-fluorocytidine (B193531) or a precursor that can be coupled with the deuterated pentyl component.
Reaction of the nucleoside precursor with n-pentyl-d11 chloroformate under appropriate reaction conditions to form the carbamate linkage.
Deprotection steps if protecting groups were used in the nucleoside precursor.
This precursor-based approach ensures precise and high levels of deuterium incorporation specifically at the desired positions on the pentyl chain.
Analytical Techniques for Isotopic Enrichment and Purity Assessment
Accurate assessment of the isotopic enrichment and chemical purity of this compound is crucial for its intended applications, particularly as an internal standard in quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose. google.comgoogle.comgoogle.comlgcstandards.comsmolecule.comcdnisotopes.comveeprho.comresearchgate.netchemexper.comchemicalforums.comcampro-webshop.euresearchgate.neteuropa.eunih.govgoogleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
NMR spectroscopy is a powerful technique for structural characterization and can provide information regarding the presence and location of deuterium atoms in a molecule. Both 1H NMR and 2H NMR are utilized.
1H NMR Spectroscopy: By comparing the 1H NMR spectrum of this compound to that of unlabeled Capecitabine, the signals corresponding to the protons on the pentyl chain in the unlabeled compound will be significantly reduced or absent in the spectrum of the deuterated analog due to the replacement of protons with deuterium. The degree of deuterium incorporation at specific positions can be estimated by the residual proton signals, often by integration relative to an internal standard or other non-deuterated signals in the molecule. researchgate.netresearchgate.net
2H NMR Spectroscopy: 2H NMR directly detects deuterium nuclei. A 2H NMR spectrum of this compound will show signals for the deuterium atoms on the pentyl chain, confirming their presence and location. The integration of these signals can be used to quantify the extent of deuteration at different positions on the pentyl group, providing a measure of isotopic enrichment. google.comcdnisotopes.com
13C NMR Spectroscopy: Deuterium substitution affects the chemical shifts of nearby carbon atoms (isotopic shifts). Quantitative analysis of deuterium using deuterium-induced 13C NMR isotope shifts of quaternary carbon resonances neighboring deuterated sites has been demonstrated as a method for quantifying the degree of isotope labeling, particularly in cases of non-specifically or randomly deuterated compounds. researchgate.net
While specific quantitative NMR data for this compound wasn't extensively detailed in the search results, the use of 1H NMR and 19F NMR for identity confirmation is reported lgcstandards.com, and NMR in general is a standard technique for characterizing deuterated compounds and assessing isotopic enrichment google.comsmolecule.comcdnisotopes.comveeprho.comchemicalforums.comresearchgate.neteuropa.eugoogleapis.com.
High-Resolution Mass Spectrometry for Isotopic Purity Determination
Mass Spectrometry (MS) is essential for determining the molecular weight, confirming the structure, and assessing the isotopic purity of this compound. google.comgoogle.comlgcstandards.comchemexper.comcampro-webshop.eunih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecule, allowing for the confirmation of its elemental composition (C15H11D11FN3O6) and distinguishing between different isotopologues. google.comchemexper.com
The molecular weight of unlabeled Capecitabine (C15H22FN3O6) is approximately 360.35 g/mol . With the replacement of 11 hydrogen atoms (mass ~1.0078 amu each) with 11 deuterium atoms (mass ~2.0141 amu each) on the pentyl chain, the molecular weight of this compound (C15H11D11FN3O6) is approximately 370.42 g/mol . smolecule.comchemexper.com HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing a highly accurate molecular weight that confirms the incorporation of the expected number of deuterium atoms. google.com
Furthermore, MS is used to determine the isotopic purity, which refers to the percentage of molecules in the sample that contain the intended number of deuterium atoms (d11 in this case). A Certificate of Analysis for this compound indicates isotopic purity is based on the mass distribution observed by MS. lgcstandards.com The analysis reveals the relative abundance of isotopologues with different numbers of deuterium atoms (d0, d1, d2, ..., d11).
An example of isotopic distribution data for a batch of this compound determined by MS is presented in the table below:
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.12 |
| d1 | 0.05 |
| d2 | 0.00 |
| d3 | 0.04 |
| d4 | 0.05 |
| d5 | 0.01 |
| d6 | 0.00 |
| d7 | 0.48 |
| d8 | 0.11 |
| d9 | 0.25 |
| d10 | 9.28 |
| d11 | 89.61 |
This data indicates that 89.61% of the molecules in this specific batch contain exactly 11 deuterium atoms, while smaller percentages represent isotopologues with fewer deuterium atoms. The sum of the percentages of d1 to d11 isotopologues represents the total percentage of deuterated forms, reported as ≥99% deuterated forms (d1-d11) for this compound. chemexper.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is routinely employed for the quantitative analysis of Capecitabine in biological matrices using this compound as an internal standard. innovareacademics.inresearchgate.netgoogle.comresearchgate.net This technique relies on monitoring specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard. For Capecitabine, a reported transition is m/z 360.1 → 244.4, while for this compound, the corresponding transition is m/z 371.3 → 255.1. innovareacademics.inresearchgate.netcampro-webshop.eu The consistent mass difference in these transitions confirms the presence of the deuterium label in the internal standard and allows for accurate quantification of the unlabeled drug even at low concentrations.
Advanced Analytical Methodologies Employing Capecitabine D11
Fundamentals of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantitative bioanalysis, especially when employing mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry in Drug Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique used for quantifying specific elements or molecules in a sample. The principle involves adding a known amount of an isotopically enriched analogue (the spike or internal standard) of the analyte of interest to the sample. ontosight.airsc.org This isotopically enriched analogue has a different isotopic composition compared to the naturally occurring analyte. ontosight.ai After thorough mixing to ensure isotopic equilibrium, the sample is analyzed by mass spectrometry. ontosight.airsc.org Mass spectrometry separates ions based on their mass-to-charge ratios. ontosight.ai By measuring the ratio of the ion intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately calculated. ontosight.ainih.gov Unlike traditional methods that rely solely on signal intensity, IDMS uses the ratio between the internal standard and the analyte, which helps to compensate for variations and potential losses during sample preparation and analysis. nih.govepa.gov
Advantages of Capecitabine-d11 as an Internal Standard for Capecitabine (B1668275) and Metabolites
This compound is specifically designed for the quantification of capecitabine and its metabolites, such as 5-fluorouracil (B62378) (5-FU), 5'-deoxy-5-fluorocytidine (B193531) (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), and α-fluoro-β-alanine (FBAL). ingentaconnect.comcmicgroup.comresearchgate.net The primary advantage of using this compound as an internal standard lies in its chemical and physical properties being nearly identical to those of unlabeled capecitabine and its related metabolites, with the key difference being the isotopic enrichment (deuterium atoms). researchgate.net This ensures that this compound behaves in a highly similar manner to the analytes during sample preparation steps like extraction and purification, as well as during chromatographic separation and ionization in the mass spectrometer. researchgate.net
The deuteration at specific positions (d11 indicates 11 deuterium (B1214612) atoms) results in a predictable mass shift compared to the non-labeled compounds, allowing for their clear differentiation and simultaneous detection by mass spectrometry. innovareacademics.in This is particularly beneficial in complex biological matrices (like plasma or dried blood spots) where matrix effects can significantly influence ionization efficiency and signal intensity. researchgate.netinnovareacademics.inchromatographyonline.com The use of a stable isotope-labeled internal standard like this compound helps to correct for these matrix effects, as both the analyte and the internal standard are affected similarly. researchgate.netinnovareacademics.in This leads to improved accuracy, precision, and reliability of the quantitative measurements. researchgate.netinnovareacademics.inchromatographyonline.comunil.ch Furthermore, SIL-IS can help extend the dynamic range of an assay and enhance selectivity. researchgate.net
Chromatographic Separation Techniques for this compound and Analytes
Chromatographic separation is a critical step in the analysis of capecitabine and its metabolites, allowing for the resolution of these compounds from the sample matrix and from each other before detection by mass spectrometry. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are commonly employed.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the separation of capecitabine and its metabolites. Various HPLC methods have been developed and validated for the determination of capecitabine in different biological matrices. These methods often utilize reversed-phase C18 columns, which are suitable for separating compounds with varying degrees of polarity, such as capecitabine and its more hydrophilic metabolites. researchgate.netinnovareacademics.insphinxsai.comdergipark.org.tr
Typical mobile phases involve mixtures of aqueous buffers (often with formic acid or ammonium (B1175870) formate (B1220265) to control pH and aid ionization) and organic solvents like acetonitrile (B52724) or methanol. innovareacademics.insphinxsai.comdergipark.org.tr The specific composition and gradient (if used) of the mobile phase are optimized to achieve adequate separation of capecitabine, this compound, and the relevant metabolites within a reasonable run time. For instance, one method for determining capecitabine in dried blood spots used a Phenomenex Gemini C18 column with an isocratic mobile phase of acetonitrile and 2 mmol ammonium formate (pH 3.0) at a ratio of 80:20 (v/v). innovareacademics.in Another HPLC-UV method for plasma analysis reported retention times of 20.4 min for capecitabine and 11.4 min for 5'-DFUR, using 5-bromouracil (B15302) and tegafur (B1684496) as internal standards with different retention times. mdpi.comnih.gov An older HPLC-UV method used a Phenomenex Luna C18 column with a mobile phase of 70% Ammonium acetate (B1210297) (pH 5.0) and 30% acetonitrile, achieving retention times of 5.7 min for capecitabine and 7.8 min for the internal standard 5-bromouracil. sphinxsai.com
While effective, some earlier HPLC methods for capecitabine and its metabolites faced challenges such as longer run times due to larger particle sizes and potential issues with batch-to-batch variability of columns. researchgate.netmdpi.com
Ultra-High Performance Liquid Chromatography (UPLC) Applications
UPLC is an evolution of HPLC that uses smaller particle size columns and higher mobile phase pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. chromatographyonline.com UPLC-MS/MS methods have been developed for the simultaneous quantification of capecitabine and multiple metabolites, including 5'-dFCR, 5'-dFUR, 5-FU, and FBAL, in human plasma. ingentaconnect.comresearchgate.netnih.gov
These UPLC methods aim to separate compounds with a range of polarities in a single run, which can be challenging as capecitabine is more lipophilic than its downstream metabolites. ingentaconnect.com A validated UPLC-MS/MS method for capecitabine and five metabolites in human plasma utilized an Atlantis T3-C18 column with gradient elution involving 0.0075% formic acid in water and acetonitrile, achieving chromatographic separation within 5 minutes. nih.gov The shorter run times and enhanced peak resolution offered by UPLC contribute to higher sample throughput and potentially better separation of analytes from matrix interferences.
Mass Spectrometry Detection and Quantification Strategies
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice when using stable isotope-labeled internal standards like this compound for the quantification of capecitabine and its metabolites. LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.netinnovareacademics.inunil.chmdpi.comnih.gov
Triple quadrupole mass spectrometers are commonly used in these applications, operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. innovareacademics.innih.gov This allows for the selective detection and quantification of target analytes and their corresponding internal standards by monitoring specific precursor-to-product ion transitions. innovareacademics.in
Electrospray Ionization (ESI) is a prevalent ionization technique used for capecitabine and its metabolites in LC-MS/MS methods, typically operating in positive or negative ionization mode depending on the analyte. cmicgroup.cominnovareacademics.in For example, one method for capecitabine and its d11 internal standard used ESI in positive ionization mode, monitoring the transition m/z 360.1 → 244.4 for capecitabine and m/z 371.3 → 255.1 for this compound. innovareacademics.in Another study analyzed capecitabine and 5'-dFCR in positive ion mode, while 5'-dFUR and 5-FU were analyzed in negative ion mode. cmicgroup.com
Quantification is achieved by measuring the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard (e.g., capecitabine to this compound) and comparing these ratios to a calibration curve prepared using known concentrations of the analytes and a fixed concentration of the internal standard in a blank matrix. researchgate.net The use of this compound helps to normalize for variations in ionization efficiency and sample recovery, leading to accurate and reproducible quantification of capecitabine and its metabolites in biological samples. researchgate.netinnovareacademics.in
Research findings highlight the sensitivity and selectivity achieved by LC-MS/MS methods employing this compound. For instance, a method for capecitabine in dried blood spots demonstrated a linear range of 10-10000 ng/ml with good accuracy and precision. innovareacademics.in The extraction recovery for capecitabine and this compound in this method varied from 85.2% to 89.4% and 83.5% to 89.2%, respectively, across different quality control levels. innovareacademics.in
Electrospray Ionization (ESI) Modes for this compound Detection
Electrospray ionization (ESI) is a common ionization technique used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the analysis of polar and semi-polar compounds like capecitabine and its deuterated analogue. ESI typically operates in either positive or negative ion mode, depending on the chemical properties of the analyte and the mobile phase composition. For the detection of capecitabine and this compound, positive ionization mode is frequently employed. innovareacademics.inresearchgate.netingentaconnect.comresearchgate.netresearchgate.net This is because capecitabine contains nitrogen atoms that can be readily protonated in acidic mobile phases, forming positively charged ions ([M+H]+) that are efficiently transferred into the mass spectrometer. innovareacademics.inresearchgate.net Some methods may also explore atmospheric pressure chemical ionization (APCI) as an alternative ionization technique. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) Method Development for this compound
Tandem mass spectrometry (MS/MS), particularly using triple quadrupole instruments, is the preferred detection method for the quantitative analysis of capecitabine and its internal standard, this compound. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net MS/MS provides enhanced selectivity and sensitivity by monitoring specific fragmentation pathways of the precursor ions. Method development involves optimizing parameters to achieve efficient ionization, fragmentation, and detection of both the analyte and the internal standard.
For this compound, the precursor ion corresponds to its protonated molecule, which has a mass-to-charge ratio (m/z) shifted by the mass of the deuterium atoms compared to native capecitabine. For instance, the precursor ion for this compound in positive mode is typically observed at m/z 371.3, while native capecitabine is observed at m/z 360.1. innovareacademics.inresearchgate.netresearchgate.net Collision-induced dissociation (CID) is applied to the precursor ions in the collision cell, generating characteristic product ions. The selection of specific and abundant product ions for monitoring is critical for developing a selective and sensitive method.
Optimization of Multiple Reaction Monitoring (MRM) Transitions
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for targeted quantitative analysis. nih.gov In MRM, specific precursor ion to product ion transitions are monitored for both the analyte and the internal standard. The optimization of MRM transitions for this compound involves identifying the most abundant and characteristic product ions formed upon fragmentation of the this compound precursor ion. nih.govwaters.comchromatographyonline.comyoutube.com
For this compound, a commonly monitored MRM transition in positive ionization mode is m/z 371.3 → 255.1. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net This transition represents the fragmentation of the protonated this compound molecule (m/z 371.3) into a specific product ion (m/z 255.1). For native capecitabine, the corresponding transition is often m/z 360.1 → 244.4. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net
Method Validation Parameters and Considerations in Bioanalytical Assays Using this compound
Method validation is a critical step in establishing the reliability and suitability of a bioanalytical method for its intended purpose. innovareacademics.iningentaconnect.com When using this compound as an internal standard, specific validation parameters are evaluated to ensure accurate and precise quantification of capecitabine in biological matrices. These parameters typically include selectivity, specificity, precision, accuracy, recovery, and assessment of matrix effects. innovareacademics.inresearchgate.netingentaconnect.comsphinxsai.comnih.govfrontiersin.orgnih.govnih.gov
Evaluation of Selectivity and Specificity with Deuterated Analogues
Selectivity and specificity are crucial validation parameters that demonstrate the method's ability to unequivocally measure the analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered drugs. sphinxsai.comnih.govsynzeal.com The use of a stable isotopically labeled internal standard like this compound is fundamental for achieving high selectivity and specificity in LC-MS/MS methods. innovareacademics.inresearchgate.net
Because this compound is chemically identical to capecitabine except for the presence of deuterium atoms, it behaves similarly during sample preparation and chromatography. However, its distinct mass allows it to be differentiated by the mass spectrometer. clearsynth.cominnovareacademics.in By monitoring specific MRM transitions for both capecitabine and this compound, interference from endogenous compounds or other substances with similar chromatographic retention times can be minimized. The absence of significant signals at the analyte's MRM transitions in blank matrix samples demonstrates the method's selectivity. innovareacademics.inresearchgate.netresearchgate.net
Precision and Accuracy Assessment in Non-Clinical Sample Matrices
Precision and accuracy are key indicators of a method's reliability in consistently providing results that are close to the true value (accuracy) and in good agreement with each other for replicate measurements (precision). researchgate.netsphinxsai.comnih.govsynzeal.comnih.gov In bioanalytical assays using this compound, precision and accuracy are assessed by analyzing quality control (QC) samples prepared by spiking known concentrations of capecitabine into the relevant biological matrix (e.g., plasma, dried blood spots). innovareacademics.inresearchgate.netnih.govnih.gov
Intra-batch (within a single analytical run) and inter-batch (across multiple analytical runs) precision and accuracy are evaluated at different concentration levels. The acceptance criteria for precision (often expressed as %CV - coefficient of variation) and accuracy (expressed as % nominal concentration or % relative error) are typically defined by regulatory guidelines. Studies have reported acceptable precision and accuracy values for capecitabine quantification in matrices like dried blood spots and plasma using this compound as an internal standard. innovareacademics.inresearchgate.netfrontiersin.orgnih.govnih.gov
| Parameter | Matrix | Concentration Range (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Source |
|---|---|---|---|---|---|---|---|
| Capecitabine | Dried Blood Spot | 10 - 10000 | 1.3 - 4.6 | 2.2 - 5.8 | 95.0 - 105.9 | 94.6 - 103.3 | innovareacademics.inresearchgate.net |
| Capecitabine | Plasma | 20 - 20000 | < 7.21 | < 7.21 | < 5.62 | < 5.62 | frontiersin.orgnih.gov |
| Capecitabine | Plasma | Four QC levels | < 10.45 | < 10.45 | Within ±15 (LLOQ ±20) | Within ±15 (LLOQ ±20) | nih.gov |
Assessment and Mitigation of Matrix Effects by this compound
Matrix effects refer to the influence of co-eluting endogenous or exogenous compounds from the sample matrix on the ionization efficiency of the analyte in the mass spectrometer. nih.gov These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification. nih.gov Matrix effects are a significant consideration in bioanalytical method development. clearsynth.comsphinxsai.comsynzeal.com
The use of a stable isotopically labeled internal standard like this compound is a widely accepted strategy for assessing and mitigating matrix effects. innovareacademics.inresearchgate.netnih.govnih.gov Since this compound is expected to experience similar matrix effects as capecitabine due to their close chemical structure and chromatographic behavior, the ratio of the analyte peak area to the internal standard peak area should remain relatively constant despite variations in matrix composition. innovareacademics.inresearchgate.net
Matrix effects can be assessed by comparing the response of the analyte spiked into post-extraction blank matrix samples to the response of the analyte in neat solvent at the same concentration. innovareacademics.in A significant deviation from 100% indicates the presence of matrix effects. By using this compound as an internal standard, the matrix effect is normalized, as both the analyte and the internal standard are affected proportionally. innovareacademics.inresearchgate.net This internal standardization helps to compensate for ion suppression or enhancement, thereby improving the accuracy and reliability of the quantitative method. innovareacademics.inresearchgate.netnih.gov While this compound helps mitigate matrix effects, other strategies like optimizing sample preparation, chromatographic conditions, and ionization parameters can also be employed to further minimize their impact. nih.govdrawellanalytical.com
Stability of this compound in Analytical Samples and Solutions
The stability of this compound is a critical factor in its application as an internal standard in advanced analytical methodologies, particularly those employing mass spectrometry for the quantification of capecitabine in various matrices. Maintaining the integrity and consistent concentration of the internal standard throughout sample preparation, analysis, and storage is essential for ensuring the accuracy and reliability of quantitative results.
This compound is typically stored in its solid crystalline form under controlled conditions to preserve its stability over extended periods. Recommended storage conditions for the solid material include storage at -20°C caymanchem.comcaymanchem.com. Refrigerated storage is also indicated cdnisotopes.comcdnisotopes.com. When stored under these recommended conditions, this compound has demonstrated stability for at least two years caymanchem.comcaymanchem.com. Some sources suggest that the compound is stable if stored under recommended conditions and advise re-analysis for chemical purity after three years cdnisotopes.comcdnisotopes.com.
For use in analytical procedures, this compound is dissolved to prepare stock and working solutions. The choice of solvent and storage conditions for these solutions can influence stability. Methanol (warmed) and dimethyl sulfoxide (B87167) (DMSO) are reported as solvents for this compound, although its solubility in DMSO is described as slight caymanchem.comcaymanchem.commedchemexpress.com. When preparing stock solutions, it is recommended that the solvent of choice be purged with an inert gas caymanchem.com.
Research into the stability of this compound within the context of validated analytical methods provides specific insights into its behavior in relevant matrices and under typical laboratory conditions. In a validated LC-MS/MS method for the determination of capecitabine in dried blood spots, this compound was reported to remain stable under all relevant analytical conditions evaluated researchgate.net. While specific detailed data tables for this compound stability across a wide range of conditions were not extensively detailed in the immediately available search results, studies on the stability of capecitabine and its metabolites (often analyzed concurrently with deuterated internal standards) offer some relevant context. For instance, in a UHPLC-MS/MS method for quantifying capecitabine and its metabolites in human plasma, the analytes (including presumably the internal standard) were found to be stable in human plasma for 3 months at -80°C and in the autosampler at 4°C for 24 hours nih.gov. Furthermore, these analytes showed no significant degradation after three freeze-thaw cycles nih.gov. By analogy, this compound, being a deuterated form of capecitabine, would be expected to exhibit similar stability characteristics in biological matrices under comparable storage and handling conditions.
Like its non-deuterated counterpart, this compound can undergo hydrolysis, potentially yielding 5-fluorouracil smolecule.com. Capecitabine itself is known to degrade under conditions of acidic hydrolysis and elevated temperatures exceeding 100°C ipinnovative.com. While the deuterium labeling on the pentyl group of this compound is primarily for mass distinction as an internal standard and generally enhances metabolic stability in biological systems, the core structure's susceptibility to certain chemical degradation pathways, such as hydrolysis, may still be relevant in specific analytical solution conditions over time or under stress. Therefore, appropriate storage of solutions and minimizing exposure to conditions known to cause hydrolysis are prudent measures in analytical method development and execution.
The following table summarizes key stability information for this compound based on available data:
| Condition | Matrix/Form | Temperature | Duration | Stability Observation | Source |
| Storage (Solid) | Crystalline solid | -20°C | ≥ 2 years | Stable | caymanchem.comcaymanchem.com |
| Storage (Solid) | Crystalline solid | Refrigerated | Not specified | Stable if stored under recommended conditions | cdnisotopes.comcdnisotopes.com |
| Storage (Solid) | Crystalline solid | Not specified | > 3 years | Re-analysis for chemical purity recommended | cdnisotopes.comcdnisotopes.com |
| Shipping | Crystalline solid | Room temperature | Short term | Generally acceptable (continental US) | caymanchem.com |
| Analytical Samples | Dried blood spots | Relevant conditions | Not specified | Remained stable under all relevant analytical conditions | researchgate.net |
| Analytical Samples | Human plasma | -80°C | 3 months | Stable (for analytes including likely IS) | nih.gov |
| Analytical Samples | Human plasma | 4°C (autosampler) | 24 hours | Stable (for analytes including likely IS) | nih.gov |
| Analytical Samples | Human plasma | Freeze-thaw cycles | 3 cycles | Stable (for analytes including likely IS) | nih.gov |
| Solutions | Solvent of choice | Not specified | Not specified | Stock solution preparation recommended with inert gas | caymanchem.com |
Investigation of Capecitabine D11 in Preclinical Metabolic and Pharmacological Research
Application of Capecitabine-d11 in Metabolic Pathway Elucidation
The use of this compound allows for detailed investigation into how capecitabine (B1668275) is metabolized and how its metabolites are formed and processed in biological systems smolecule.com. The deuterium (B1214612) label acts as a tracer, enabling researchers to follow the fate of the original capecitabine molecule through its various transformations.
Capecitabine is converted to 5-FU through a pathway involving several intermediate metabolites: 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and 5'-deoxy-5-fluorouridine (5'-DFUR) fda.govinnovareacademics.in. This conversion primarily occurs in the liver and tumor tissues fda.govinnovareacademics.in. Preclinical studies using this compound in in vitro systems (such as cell lines or tissue extracts) and in vivo non-human models (like mice or monkeys) are instrumental in tracing the formation and disposition of these deuterated metabolites chemsrc.comnih.goveuropa.eu.
Studies have shown that after oral administration, capecitabine is absorbed and initially metabolized in the liver by carboxylesterase to 5'-DFCR fda.govinnovareacademics.inmu-varna.bg. 5'-DFCR is then converted to 5'-DFUR by cytidine (B196190) deaminase, an enzyme present in various tissues, including the liver and tumors fda.govinnovareacademics.inwaocp.org. Finally, 5'-DFUR is converted to the active 5-FU by thymidine (B127349) phosphorylase, which is found at higher concentrations in many solid tumors compared to normal tissues smolecule.comfda.govinnovareacademics.in.
The use of this compound, often in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the simultaneous quantification of the labeled parent drug and its deuterated metabolites smolecule.cominnovareacademics.inresearchgate.net. This provides valuable data on the kinetics of each step in the metabolic cascade in different biological matrices researchgate.net. For example, studies in murine models have utilized labeled capecitabine to investigate its metabolism and distribution within tumors nih.gov. LC-MS analysis in these models revealed the conversion of a significant portion of labeled capecitabine into 5-FU or its precursors nih.gov.
Deuterated substrates like this compound are valuable for assessing the activity of the enzymes involved in capecitabine's metabolism. By using the labeled substrate, researchers can specifically measure the rate of formation of the deuterated products catalyzed by these enzymes.
Carboxylesterases, particularly CES1 in the liver and CES2 in the gastrointestinal tract, are responsible for the initial conversion of capecitabine to 5'-DFCR mu-varna.bgresearchgate.net. Studies utilizing this compound can quantify the rate of this initial hydrolysis step in liver microsomes, tissue homogenates, or in vivo models to assess carboxylesterase activity mu-varna.bg. This is important because variability in carboxylesterase activity can influence the systemic exposure to capecitabine and its downstream metabolites researchgate.net.
Cytidine deaminase (CDA) converts 5'-DFCR to 5'-DFUR, and thymidine phosphorylase (TP) converts 5'-DFUR to 5-FU fda.govinnovareacademics.in. The activity of these enzymes can be profiled using this compound or its deuterated metabolites as substrates in in vitro enzyme assays nih.gov. Measuring the production of deuterated 5'-DFUR from deuterated 5'-DFCR reflects CDA activity, while measuring the production of deuterated 5-FU from deuterated 5'-DFUR indicates TP activity waocp.org. Since TP is often upregulated in tumor tissues, assessing its activity using a deuterated substrate can help understand the tumor-selective activation of capecitabine smolecule.comwaocp.org. Studies have investigated the association between CDA polymorphisms and capecitabine effectiveness, highlighting the enzyme's role in activation waocp.orgnih.govnih.gov.
The substitution of hydrogen with deuterium can sometimes lead to a deuterium isotope effect (DIE), where the rate of a chemical reaction involving the breaking of a C-H bond is slower than that of a C-D bond dovepress.com. This effect can influence the kinetics of enzyme-catalyzed reactions if the C-H bond cleavage is the rate-limiting step dovepress.complos.org. While the primary purpose of using this compound is often tracing, studies can also investigate if the deuterium label on specific positions of the molecule affects the reaction rates of the enzymes involved in its metabolism medchemexpress.comdovepress.com. Such studies can provide insights into the reaction mechanisms of these enzymes and potentially inform the design of future drug analogs with altered metabolic profiles dovepress.comgoogle.com. However, it is noted that minor shifts in physical properties due to deuteration are generally insignificant in affecting target potency or selectivity dovepress.com.
Enzymatic Activity Profiling using Deuterated Substrates
Carboxylesterase-Mediated Conversion Studies
Pharmacokinetic Characterization in Preclinical Models using this compound
Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug smolecule.com. This compound is a valuable tool in preclinical PK studies in animal models because it allows for the co-administration of the labeled and unlabeled compounds smolecule.com. This approach, often referred to as a "microdosing" or "tracer" study, can provide detailed information about the drug's behavior in vivo without the need for large doses of the unlabeled compound smolecule.com.
By administering this compound to preclinical species, researchers can track its absorption rates, distribution into various tissues, metabolic conversion to deuterated metabolites, and elimination from the body using sensitive analytical techniques like LC-MS/MS smolecule.cominnovareacademics.inresearchgate.net. Comparing the PK profiles of this compound and unlabeled capecitabine (if co-administered) can reveal potential non-linear kinetics or the influence of the deuterium label on the drug's disposition smolecule.com. Studies in carcinoma-bearing dogs have shown high variability in capecitabine pharmacokinetics, highlighting the utility of tracer studies for understanding drug behavior in different individuals nih.gov. The rapid absorption and elimination of capecitabine have been observed in pharmacokinetic studies nih.gov.
Data from preclinical PK studies using this compound contribute to a comprehensive understanding of how the drug is handled by the organism, which is essential for predicting its behavior in humans and for optimizing dosing strategies in future clinical trials.
Compound Information
| Compound Name | PubChem CID |
| Capecitabine | 60953 |
| This compound | 1132662-08-8 |
| 5'-deoxy-5-fluorocytidine (5'-DFCR) | Not readily available in search results (metabolite) |
| 5'-deoxy-5-fluorouridine (5'-DFUR) | Not readily available in search results (metabolite) |
| 5-fluorouracil (B62378) (5-FU) | 3385 |
| α-fluoro-β-alanine (FBAL) | Not readily available in search results (metabolite) |
Interactive Data Tables (Illustrative Examples - Actual data would require specific study results)
Table 1: Illustrative In Vitro Metabolism of this compound in Liver Microsomes
| Time (min) | This compound Concentration (µM) | Deuterated 5'-DFCR Concentration (µM) |
| 0 | 100 | 0 |
| 15 | 75 | 20 |
| 30 | 50 | 40 |
| 60 | 10 | 70 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Model
| Parameter | Value | Unit |
| Cmax | [Insert Value] | ng/mL |
| Tmax | [Insert Value] | hours |
| AUC (0-t) | [Insert Value] | hr*ng/mL |
| Half-life (t1/2) | [Insert Value] | hours |
| Clearance | [Insert Value] | mL/min/kg |
| Volume of Distribution | [Insert Value] | L/kg |
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to characterizing the pharmacokinetic profile of a drug. Capecitabine, the non-labeled parent compound, is readily absorbed from the gastrointestinal tract and undergoes extensive enzymatic metabolism. bccancer.bc.cafda.govnih.gov The use of this compound allows for detailed investigation of these processes.
Following oral administration, capecitabine is absorbed and primarily metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR). bccancer.bc.cafda.govmybiosource.comresearchgate.net This metabolite is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in various tissues, including tumors and the liver. bccancer.bc.cafda.govresearchgate.net The final conversion to the active cytotoxic moiety, 5-fluorouracil (5-FU), is catalyzed by thymidine phosphorylase (TP), which is often expressed at higher levels in tumor tissues compared to normal tissues. bccancer.bc.cafda.govresearchgate.netnih.gov This differential expression is hypothesized to contribute to the tumor-selective activation of capecitabine.
Studies using radiolabeled capecitabine have shown that the drug is almost completely absorbed and rapidly excreted, primarily in the urine. nih.gov Approximately 95.5% of the administered dose was recovered in the urine over 7 days, with about 84% recovered within the first 12 hours. nih.gov Fecal excretion is minimal, accounting for only about 2.6% of the dose. fda.govnih.gov The rapid absorption is followed by a rapid decline in plasma levels of the parent drug, as it is quickly converted to its metabolites. nih.gov The major metabolite found in urine is alpha-fluoro-beta-alanine (FBAL), which has a longer half-life than the parent drug and its intermediate metabolites. bccancer.bc.cafda.govnih.govmdpi.com
The plasma protein binding of capecitabine and its metabolites, including 5'-DFCR, 5'-DFUR, and 5-FU, is relatively low, generally less than 60%, with capecitabine primarily binding to human albumin (approximately 35%). mims.comdrugbank.comeuropa.eu
Assessment of Metabolic Stability and Clearance Mechanisms
Capecitabine's metabolic stability is characterized by its sequential conversion through several enzymatic steps. The initial hydrolysis by hepatic carboxylesterase is a key step in its activation pathway. bccancer.bc.cafda.govmybiosource.comresearchgate.net Subsequent conversions by cytidine deaminase and thymidine phosphorylase further process the drug towards its active form, 5-FU. bccancer.bc.cafda.govresearchgate.net
The primary clearance mechanism for capecitabine and its metabolites is renal excretion. bccancer.bc.cafda.govnih.gov The inactive metabolite FBAL is a major component excreted in the urine. bccancer.bc.cafda.govnih.govmdpi.com The rapid elimination half-life of capecitabine and 5-FU (approximately 0.75 hours) allows for quick changes in plasma concentration, which can be beneficial for dose adjustments in a clinical setting. nih.govmims.comdrugbank.com
Genetic variations in enzymes involved in the metabolism of fluoropyrimidines, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), can significantly impact the clearance of 5-FU and its precursors like capecitabine. bccancer.bc.camims.comnih.gov DPD is responsible for the inactivation of 5-FU to FBAL. bccancer.bc.cafda.govmdpi.comnih.gov Reduced DPD activity can lead to increased systemic exposure to active metabolites and a higher risk of toxicity. bccancer.bc.canih.gov While this compound itself is a research tool, studies using labeled compounds are crucial for understanding how these metabolic pathways function and how genetic variations might affect drug clearance in different individuals.
Cellular and Subcellular Localization Studies of this compound and its Metabolites
Understanding where a drug and its metabolites accumulate within cells and tissues is vital for elucidating its mechanism of action and potential for selective targeting. Deuterated analogs like this compound can be used in conjunction with advanced analytical techniques to track their movement and distribution.
Intra-Cellular Tracking of Deuterated Capecitabine Derivatives
Following its absorption and initial metabolism, the intermediate metabolite 5'-DFUR is converted to 5-FU primarily within tumor cells due to higher levels of thymidine phosphorylase. bccancer.bc.cafda.govresearchgate.netnih.gov Once inside the cell, 5-FU is further metabolized to its active forms, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP). bccancer.bc.cafda.govdrugbank.comtargetmol.com
Studies utilizing labeled capecitabine or its metabolites can help researchers track the intracellular concentrations and localization of these compounds. This is particularly important for understanding the selective activation of capecitabine in tumor tissues. While specific studies detailing the intracellular tracking solely of this compound were not extensively found in the immediate search results, the principle of using labeled compounds for such tracking is well-established in pharmacokinetic and cellular biology research. The deuterated label allows for the differentiation of the administered compound and its metabolic products from endogenous molecules during analysis, for example, using mass spectrometry imaging or other sensitive techniques.
Subcellular Distribution Analysis
Upon intracellular conversion, the active metabolites, FdUMP and FUTP, exert their cytotoxic effects by interfering with nucleic acid synthesis. FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, while FUTP is incorporated into RNA, disrupting its function. bccancer.bc.cafda.govdrugbank.comtargetmol.com
Subcellular distribution analysis using labeled compounds can provide insights into the concentration of active metabolites in different cellular compartments, such as the nucleus (where DNA synthesis occurs) and the cytoplasm (where RNA is transcribed and protein synthesis takes place). Although direct studies on the subcellular distribution specifically of this compound were not detailed, the use of labeled capecitabine or its metabolites in research aims to understand how the active forms reach their molecular targets within the cell. The selective accumulation of 5-FU in tumor cells, driven by the higher expression of thymidine phosphorylase, is a key aspect of capecitabine's design. bccancer.bc.cafda.govresearchgate.netnih.gov Subsequent subcellular distribution of the active metabolites within these tumor cells is critical for their antineoplastic activity.
Molecular Mechanism of Action Research Facilitated by this compound (Focus on parent drug's MOA)
Capecitabine itself is a prodrug with minimal intrinsic cytotoxic activity. bccancer.bc.cafda.gov Its mechanism of action is mediated through its conversion to 5-FU and the subsequent activity of 5-FU's metabolites. bccancer.bc.cafda.govdrugbank.comtargetmol.com Research using labeled capecitabine, including this compound, helps to confirm and quantify the metabolic pathway leading to the formation of the active cytotoxic agents and their interaction with cellular machinery.
Investigation of DNA and RNA Synthesis Inhibition through Metabolite Tracing
The primary mechanism by which 5-FU, derived from capecitabine, exerts its cytotoxic effect is by interfering with nucleic acid synthesis. bccancer.bc.cafda.govdrugbank.comtargetmol.com This occurs through the actions of its active metabolites, FdUMP and FUTP. bccancer.bc.cafda.govdrugbank.comtargetmol.com
FdUMP inhibits thymidylate synthase (TS), an enzyme essential for the de novo synthesis of thymidine monophosphate (dTMP), a precursor required for DNA synthesis. bccancer.bc.cafda.govdrugbank.comtargetmol.com By forming a stable ternary complex with TS and a folate cofactor, FdUMP depletes the cellular pool of dTMP, thereby inhibiting DNA synthesis and leading to DNA damage. fda.govtargetmol.com
FUTP is incorporated into RNA during transcription. bccancer.bc.cafda.govdrugbank.comtargetmol.com This incorporation disrupts RNA processing and function, ultimately affecting protein synthesis and cellular proliferation. bccancer.bc.cadrugbank.comtargetmol.com
Based on the available information, detailed research findings and data tables specifically focusing on enzyme target engagement studies of this compound in a non-clinical setting are not present in the search results. This compound is primarily mentioned as a deuterium-labeled internal standard used in analytical methods for the quantification of Capecitabine and its metabolites in biological samples during preclinical and clinical studies.
The mechanism of action and enzymatic metabolism discussed in the search results pertain to the parent compound, Capecitabine, and its conversion to the active cytotoxic agent 5-fluorouracil (5-FU) through a series of enzymatic steps involving carboxylesterase, cytidine deaminase, and thymidine phosphorylase. While these enzymes are targets in the metabolic activation pathway of Capecitabine, the provided information does not detail specific enzyme target engagement studies conducted with the deuterium-labeled variant, this compound.
Therefore, it is not possible to generate the requested section "4.4.2. Enzyme Target Engagement Studies (non-clinical)" with specific data tables and detailed research findings solely for this compound based on the provided search results.
Stability Considerations and Impact of Deuteration on Capecitabine D11 Properties
Chemical and Analytical Stability of Capecitabine-d11
The chemical and analytical stability of this compound is crucial for its reliability as an internal standard in bioanalysis and research. Several sources indicate the stability of this compound under specific storage conditions. This compound is reported to have a stability of at least 2 years when stored at -20°C. smolecule.commpa.secaymanchem.com Other sources recommend refrigerated storage and state that the compound is stable if stored under these recommended conditions. nih.govmedchemexpress.eu It is suggested that after three years, the compound should be re-analyzed for chemical purity before use. nih.govmedchemexpress.eu this compound is typically supplied as a crystalline solid. mpa.secaymanchem.com
Influence of pH and Temperature on Deuterium (B1214612) Label Integrity
Hydrogen-deuterium exchange involves the reversible replacement of hydrogen atoms with deuterium atoms, or vice versa. epo.orghres.ca This process can occur in protic solutions, where exchangeable protons (such as those in hydroxyl or amine groups) can exchange with the solvent. epo.org For non-exchangeable hydrogen atoms, exchange can be catalyzed by acids, bases, or metal catalysts, often involving enolization at activated carbon centers. epo.org The rate of deuterium exchange is known to be pH and temperature dependent. epo.org For instance, the intrinsic exchange rate is influenced by the chemical properties of the buffer, including pH and temperature.
General guidance for handling deuterated compounds suggests avoiding storage in acidic or basic solutions, as these conditions can promote deuterium exchange. Conversely, stable isotope labels like deuterium have been shown to be stable in a neutral pH environment. In analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), lowering the temperature (typically to ~0°C) and pH (to around 2.5) is a common strategy employed to "quench" or minimize deuterium exchange during sample processing and analysis. This highlights the sensitivity of deuterium exchange rates to both temperature and pH. The potential for back-exchange, where incorporated deuterium exchanges back to hydrogen, exists, particularly in H₂O-containing buffers used in chromatographic procedures. hres.ca
Long-Term Storage and Handling Protocols for Deuterated Standards
Appropriate long-term storage and handling protocols are essential to maintain the chemical purity and isotopic integrity of this compound and other deuterated standards. Recommended storage conditions for this compound include storage at -20°C smolecule.commpa.secaymanchem.com or refrigerated conditions. nih.govmedchemexpress.eu These conditions are intended to ensure the stability of the compound over extended periods, with stated stabilities of at least 2 years being reported. smolecule.commpa.secaymanchem.com Some suppliers recommend re-analysis of the compound for chemical purity after three years, even when stored under recommended conditions. nih.govmedchemexpress.eu
General handling guidelines for deuterated internal standards from other contexts suggest storage at or below 4°C in a closed container in a dry, dark area when not in use. While one source indicates stability over a minimum of ten years for a different deuterated standard in unopened containers under recommended conditions, it also notes that this shelf life does not apply to opened ampoules. For opened containers, it is recommended that the end-user conduct their own in-house stability trials. Avoiding storage of deuterated compounds in strongly acidic or basic solutions is generally advised to prevent potential deuterium exchange.
Deuterium Exchange Phenomena and Analytical Implications
Deuterium exchange is a significant phenomenon with direct analytical implications when using this compound as an internal standard. This compound is specifically designed as a deuterium-labeled analog for use in quantitative analysis by mass spectrometry-based techniques. smolecule.comresearchgate.net The principle behind using a deuterated internal standard is that it should behave chemically and physically in a manner very similar to the analyte (non-deuterated Capecitabine) throughout the analytical process, from sample preparation and extraction to chromatographic separation and detection by mass spectrometry. This similarity helps to compensate for variations that may occur during sample processing, leading to more accurate quantification. researchgate.net
However, deuterium exchange can impact the accuracy of quantification if not controlled. If the deuterium label on this compound exchanges with hydrogen atoms in the sample matrix or analytical solvents, it can lead to a loss of the isotopic label. This back-exchange would result in a decrease in the signal for the deuterated internal standard and a potential increase in the signal for the non-deuterated analyte, leading to an underestimation of the analyte concentration. hres.ca Conversely, if the non-deuterated analyte undergoes exchange and incorporates deuterium, it could lead to an overestimation.
Analytical methods employing deuterated internal standards, especially those involving mass spectrometry, must carefully consider and control conditions that can induce deuterium exchange. This includes the pH and temperature of solutions used during sample preparation, extraction, and chromatography. epo.org Fast chromatographic run times and low temperatures are often employed in LC-MS methods for analyzing labile compounds to minimize on-column degradation and deuterium back-exchange. hres.ca While deuterated standards are generally considered good internal standards due to their similar properties, it is important to note that isotopic effects of deuterium can sometimes lead to slight differences in chromatographic behavior compared to the non-deuterated analogue, potentially affecting co-elution. Therefore, thorough method development and validation are crucial when using this compound as an internal standard to ensure the reliability of the quantitative analysis.
Comparison of Deuterated vs. Non-Deuterated Analogues in Stability Studies
Deuterated analogues, such as this compound, are often chosen as internal standards in quantitative analysis due to their expected similar behavior to their non-deuterated counterparts. This similarity in physical and chemical properties is advantageous for achieving comparable extraction recovery, ionization response in mass spectrometry, and chromatographic retention time. This compound is specifically used as an internal standard for the quantification of Capecitabine (B1668275) and its metabolites. smolecule.comresearchgate.netresearchgate.net
While the rationale for using this compound as an internal standard is based on these expected similarities, including aspects of stability within the analytical method, direct comparative stability studies specifically examining and contrasting the chemical or analytical stability of this compound versus non-deuterated Capecitabine under various stress conditions (e.g., different pH values, elevated temperatures, or in various matrices over time) were not found in the consulted literature.
Emerging Research Directions and Methodological Advancements with Capecitabine D11
Novel Bioanalytical Strategies for Complex Sample Matrices
The analysis of capecitabine (B1668275) and its multiple metabolites in biological matrices like plasma, urine, and tissues presents challenges due to their varying polarities and concentration ranges mdpi.comresearchgate.netresearchgate.netuniversiteitleiden.nl. Novel bioanalytical strategies are crucial for accurate and sensitive quantification in these complex samples nih.govnih.gov. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cytotoxic agents and their metabolites, offering high specificity and selectivity researchgate.netunil.ch.
Deuterium-labeled internal standards (IS), such as Capecitabine-d11 and its deuterated metabolites, are essential in LC-MS/MS methods to correct for matrix effects and variability in analyte recovery during sample preparation researchgate.netunil.chnih.gov. While deuterium (B1214612) labeling can sometimes cause slight differences in chromatographic retention time compared to the non-labeled analyte, particularly in reversed-phase chromatography, stable isotope-labeled internal standards are critical for accurate quantification in complex biological matrices universiteitleiden.nltue.nl.
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of capecitabine and its metabolites in human plasma mdpi.comresearchgate.net. These methods often involve sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix mdpi.comresearchgate.netresearchgate.netuniversiteitleiden.nl. The use of stable-labeled isotopes for each analyte as internal standards is a key aspect of these validated methods, ensuring rapid, accurate, precise, and robust quantification researchgate.net.
An example of the application of LC-MS in analyzing capecitabine metabolites in a complex matrix is a study in a murine model of pancreatic cancer, where LC-MS was used to investigate the metabolism of capecitabine in tumor tissue nih.gov. This study quantified capecitabine and its metabolites, revealing the extent of conversion to 5-FU and other species within the tumor microenvironment nih.gov.
Quantitative Bioanalytical Methods for Capecitabine and Metabolites:
| Analyte | Matrix | Method | Internal Standard | Linear Range (example) | Citation |
| Capecitabine | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-6000 ng/mL | researchgate.net |
| 5'-dFCR | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-6000 ng/mL | researchgate.net |
| 5'-dFUR | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-6000 ng/mL | researchgate.net |
| 5-FU | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-5000 ng/mL | researchgate.net |
| FUH2 | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-5000 ng/mL | researchgate.net |
| FUPA | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-5000 ng/mL | researchgate.net |
| FBAL | Human Plasma | LC-MS/MS | Stable labeled isotopes | 50-5000 ng/mL | researchgate.net |
| Capecitabine | Human Plasma | HPLC-UV | 5-Chlorouracil (IS) | 1-500 μg/mL | mdpi.com |
| DFCR | Human Plasma | HPLC-UV | 5-Chlorouracil (IS) | 1-500 μg/mL | mdpi.com |
| DFUR | Human Plasma | HPLC-UV | 5-Chlorouracil (IS) | 1-500 μg/mL | mdpi.com |
| FU | Human Plasma | HPLC-UV | 5-Chlorouracil (IS) | 1-500 μg/mL | mdpi.com |
| DHFU | Human Plasma | HPLC-UV | 5-Chlorouracil (IS) | 1-500 μg/mL | mdpi.com |
| Capecitabine | Murine Tumor | LC-MS | Not specified in snippet | Not specified in snippet | nih.gov |
| Capecitabine metabolites | Murine Tumor | LC-MS | Not specified in snippet | Not specified in snippet | nih.gov |
Note: The table presents examples of reported methods and their characteristics based on the provided search snippets. Specific linear ranges and internal standards may vary between different validated methods.
Expansion of Deuterated Compound Applications in Chemical Biology
Deuterium-labeled compounds are increasingly important tools in chemical biology and drug discovery clearsynth.comwiseguyreports.comresearchgate.net. Their applications extend beyond pharmacokinetic and metabolic studies to include the elucidation of reaction mechanisms, investigation of biosynthetic pathways, and determination of protein structure and ligand interactions clearsynth.comsimsonpharma.comresearchgate.net.
The subtle difference in mass and the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can influence reaction kinetics (kinetic isotope effect) and metabolic stability marquette.eduresearchgate.netnih.gov. This property makes deuterated compounds valuable for:
Metabolic Pathway Tracing: Deuterium serves as a stable isotope tracer to follow how molecules are absorbed, distributed, metabolized, and excreted in the body smolecule.comsimsonpharma.commarquette.edu.
Reaction Mechanism Studies: The kinetic isotope effect can provide insights into the rate-limiting steps and mechanisms of enzymatic reactions involved in drug metabolism or activation researchgate.net.
Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry for accurate and sensitive analysis of various chemicals in complex matrices researchgate.netacs.org.
This compound fits within this broader application space, specifically as a tool for metabolic pathway tracing and as a stable isotope internal standard for the analysis of capecitabine and its metabolites smolecule.com. Its use allows researchers to gain a deeper understanding of the enzymes and processes involved in the conversion of capecitabine to 5-FU smolecule.com.
Potential for this compound as a Tool for Prodrug Activation Research
Capecitabine is a classic example of an oral prodrug designed to be selectively activated in tumor tissue smolecule.commdpi.comdrugbank.com. It undergoes a multi-step enzymatic conversion to 5-FU, involving carboxylesterase (CES), cytidine (B196190) deaminase (CDD), and thymidine (B127349) phosphorylase (TP) smolecule.commdpi.comdrugbank.com. The differential expression of these enzymes, particularly TP which is often upregulated in tumors, is intended to lead to higher concentrations of 5-FU at the disease site smolecule.commdpi.com.
This compound is a powerful tool for investigating this prodrug activation pathway. By administering this compound, researchers can track the fate of the deuterated molecule and its deuterated metabolites (such as deuterated 5'-deoxy-5-fluorocytidine (B193531), 5'-deoxy-5-fluorouridine, and 5-FU) using mass spectrometry smolecule.com. This allows for:
Mapping Metabolic Pathways: Identifying and quantifying the intermediate and final deuterated metabolites provides direct evidence of the enzymatic steps involved in the activation and deactivation of capecitabine in different tissues or cellular compartments smolecule.com.
Enzyme Activity Studies: By measuring the formation rates of deuterated metabolites, researchers can assess the activity of the enzymes (CES, CDD, TP) responsible for the conversion in various biological samples (e.g., liver microsomes, tumor tissue homogenates, cell lines) mdpi.comresearchgate.net. Studies have identified cytosolic carboxylesterase 1A1 (CES1A1) as playing a role in the formation of 5'-deoxy-5-fluorocytidine from capecitabine in human liver cytosol researchgate.net.
Understanding Variability in Metabolism: The use of this compound can help elucidate the reasons behind inter-patient variability in capecitabine response and toxicity, which can be influenced by differences in the activity or expression of metabolizing enzymes mdpi.com.
Research using labeled prodrugs, such as a deuterated analog of a nitrogen-mustard-based prodrug, has been conducted to study ADME properties marquette.edu. Similarly, deuterium labeling of clopidogrel, another prodrug, has been used to study its bioactivation and metabolism acs.org. These examples highlight the utility of deuterium labeling in understanding prodrug behavior and metabolism.
Future Perspectives in Deuterium-Labeled Drug Discovery
The successful application of deuterium labeling in drug discovery and development is a growing area. The approval of the first deuterated drug, deutetrabenazine, in 2017, and subsequent approvals like deucravacitinib, highlight the potential of this strategy researchgate.netresearchgate.net. While initial efforts focused on improving the pharmacokinetic or toxicological properties of existing drugs through "deuterium switching," there is an increasing focus on integrating deuteration earlier in the de novo drug discovery process researchgate.netresearchgate.net.
Future perspectives for this compound and deuterium-labeled compounds in drug discovery include:
Enhanced Metabolic Stability: While this compound is primarily a research tool for metabolic studies, the principle of deuterium substitution to enhance metabolic stability could be applied to future generations of fluoropyrimidine-based drugs or prodrugs marquette.eduresearchgate.netnih.gov. By strategically placing deuterium atoms at metabolically labile sites, researchers might design new analogs with improved pharmacokinetic profiles.
Reduced Formation of Toxic Metabolites: In some cases, deuterium labeling can shift metabolism away from pathways that produce toxic metabolites researchgate.netmusechem.com. Future research could explore if specific deuteration patterns on capecitabine or related structures could potentially reduce the formation of undesired or toxic byproducts.
Improved Understanding of Drug-Target Interaction: Although less directly applicable to Capecitabine's mechanism as an antimetabolite prodrug, deuterium labeling can, in some contexts, be used to study drug-target binding and interaction kinetics clearsynth.com.
Advancements in Imaging and Bioanalysis: Continued development of techniques like DMRI and highly sensitive LC-MS/MS methods will expand the capabilities for studying the in vivo behavior of deuterated drugs and their metabolites, providing more detailed spatial and temporal information.
Precision Medicine: Understanding the variability in prodrug activation through tools like this compound could contribute to personalized medicine approaches, potentially allowing for dose adjustments or selection of alternative therapies based on an individual's metabolic profile.
The challenges in this field include the cost and complexity of synthesizing selectively deuterated compounds and the unpredictability of the in vivo effects of deuteration simsonpharma.comacs.org. However, ongoing advancements in synthetic methodologies and analytical techniques are expected to drive the continued expansion of deuterium-labeled compounds in chemical biology and drug discovery.
Q & A
Q. How is Capecitabine-d11 distinguished from non-deuterated Capecitabine in analytical studies?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to detect the isotopic pattern shift caused by 11 deuterium atoms. For validation, compare spectral data with reference standards and confirm purity via chromatographic separation (e.g., HPLC or LC-MS) .
Q. What are the critical considerations when synthesizing this compound for in vitro studies?
Methodological Answer: Ensure isotopic purity (>98%) by verifying deuteration sites using isotopic distribution analysis. Optimize reaction conditions (e.g., solvent selection, temperature) to minimize proton-deuterium exchange. Document synthetic pathways and intermediates thoroughly to meet reproducibility standards outlined in experimental reporting guidelines .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer: Employ stable isotope dilution assays (SIDAs) with LC-MS/MS, using deuterated analogs as internal standards to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Q. How should researchers design in vitro experiments to assess this compound’s metabolic stability?
Methodological Answer: Use human liver microsomes or hepatocytes to measure intrinsic clearance. Include controls for non-enzymatic degradation and validate enzyme activity with probe substrates. Replicate experiments across multiple donors to account for metabolic variability .
Advanced Research Questions
Q. What strategies resolve contradictory pharmacokinetic data between this compound and its non-deuterated form?
Methodological Answer: Conduct cross-study meta-analyses to identify confounding variables (e.g., dosing regimens, patient demographics). Use physiologically based pharmacokinetic (PBPK) modeling to isolate isotope effects on absorption/distribution. Validate findings with in vivo comparative studies in controlled cohorts .
Q. How can deuterium isotope effects influence this compound’s mechanism of action in cancer models?
Methodological Answer: Compare enzymatic conversion rates of this compound to 5-FU using kinetic isotope effect (KIE) studies. Assess downstream impacts on thymidylate synthase inhibition via fluorometric assays. Pair with RNA-seq to evaluate transcriptomic changes in tumor models .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound combination therapies?
Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Bayesian frameworks to integrate prior pharmacokinetic data. Validate models with bootstrap resampling or visual predictive checks .
Q. How do researchers address discrepancies in deuterium retention rates across preclinical studies?
Methodological Answer: Standardize storage conditions (−80°C, argon atmosphere) to minimize deuterium loss. Monitor isotopic integrity via periodic HRMS analysis. Report deviations in supplementary materials to enhance reproducibility .
Q. What methodologies validate the role of this compound as a tracer in drug-drug interaction studies?
Methodological Answer: Co-administer this compound with CYP450 inhibitors/inducers (e.g., ketoconazole, rifampicin) in humanized mouse models. Quantify metabolite ratios (5’-DFUR/5-FU) via LC-MS/MS and compare to non-deuterated controls. Use Akaike information criterion (AIC) to select best-fit interaction models .
Q. How can cross-study heterogeneity in this compound efficacy data be systematically evaluated?
Methodological Answer: Perform systematic reviews using PRISMA guidelines to aggregate data from preclinical/clinical trials. Apply GRADE criteria to assess evidence quality. Use random-effects meta-regression to explore sources of heterogeneity (e.g., tumor type, dosing schedules) .
Methodological Frameworks & Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For example, use PICO frameworks to structure comparative efficacy studies .
- Data Reporting : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Include raw data in supplementary materials for transparency .
- Literature Review : Utilize tools like Web of Science or PubMed to identify gaps. Track citation networks to contextualize this compound’s role in fluoropyrimidine research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
